N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-PHE-GLY-NH2 typically involves the coupling of protected amino acids. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of additives like hydroxybenzotriazole (HOBt) to prevent racemization. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Z-PHE-GLY-NH2 may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity. The process involves sequential addition of protected amino acids to a growing peptide chain, followed by cleavage from the solid support and deprotection .
Chemical Reactions Analysis
Types of Reactions
Z-PHE-GLY-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can lead to reduced amide bonds .
Scientific Research Applications
Z-PHE-GLY-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and cancer treatment.
Industry: Utilized in the development of peptide-based materials and hydrogels for drug delivery systems
Mechanism of Action
The mechanism of action of Z-PHE-GLY-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may bind to opioid receptors, mimicking the effects of natural peptides and modulating pain perception. The compound can also influence signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic properties.
Z-Phg-Pro-NH2: Another peptide with similar structural features.
H-Gly-Ser-Phe-NH2: A peptide with comparable biological activities
Uniqueness
Z-PHE-GLY-NH2 is unique due to its specific sequence and the presence of the benzyloxycarbonyl protecting group, which can influence its stability and reactivity. This makes it a valuable tool in peptide synthesis and research.
Properties
IUPAC Name |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c20-17(23)12-21-18(24)16(11-14-7-3-1-4-8-14)22-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,23)(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXZMQQYSRGDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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